Calcium tetrafluoroborate

Overview

Description

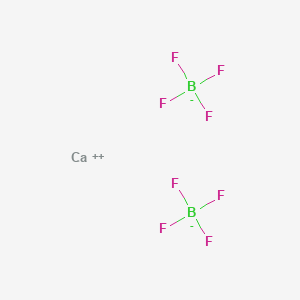

Calcium tetrafluoroborate (Ca(BF4)2) is a chemical compound consisting of the elements calcium and boron, with one calcium atom and two boron atoms. It is a white, crystalline solid that is highly soluble in water. Ca(BF4)2 is used in a wide range of applications, including industrial processes, scientific research, and medical treatments.

Scientific Research Applications

Electrochemical Production of Fluorine : Mamantov and Laher (1989) explored the use of tetrafluoroborate melts as electrolytes for producing fluorine electrochemically. They found that the oxidation of BF4- or F- at pyrolytic graphite electrodes resulted in fluorine gas production. Moreover, they observed that calcium could be reduced at cathodes made of tin or zinc, highlighting the potential of tetrafluoroborate in electrochemical processes (Mamantov & Laher, 1989).

Improvement in Lithium-Ion Batteries : Prabakar, Sohn, and Pyo (2019) reported the use of calcium tetrafluoroborate as an electrolyte additive in lithium-ion batteries (LIBs). They found that even at low concentrations, it significantly improved the reversible capacities of graphite anodes at high rates. This study suggests that this compound can be instrumental in enhancing the performance of LIBs (Prabakar, Sohn, & Pyo, 2019).

Tetrafluoroborate Decomposition and Fluoride Removal : Joo and Kim (2013) conducted research on the decomposition of tetrafluoroborate and the removal of fluoride using aluminum. This study is particularly relevant in the context of improving the efficiency of wastewater treatment processes involving tetrafluoroborate and fluoride (Joo & Kim, 2013).

Wastewater Treatment : Wada et al. (2016) developed a method to treat wastewater containing tetrafluoroboric acid-hexavalent chromium. They utilized aluminum sulfate and calcium hydroxide to decompose tetrafluoroboric acid, highlighting the potential of this compound in advanced wastewater treatment (Wada et al., 2016).

Formation and Decomposition in Presence of Aluminum : Katagiri et al. (2010) studied the formation and decomposition of tetrafluoroborate ions in solutions containing aluminum. They proposed a method for removing fluoride in the form of BF4−, using aluminum, which could be applied to flue gas desulfurization plant wastewater treatment (Katagiri et al., 2010).

Sol-Gel Synthesis of Mesoporous Silica : Okabe et al. (2004) found that tetrafluoroborate ion (BF4-) serves as an effective promoter for the hydrolytic condensation of alkoxysilanes, aiding in the production of thermally stable mesoporous silica. This demonstrates its role in materials science and nanotechnology (Okabe et al., 2004).

Safety and Hazards

Mechanism of Action

Target of Action

Calcium tetrafluoroborate is a complex compound that involves two key components: calcium and the tetrafluoroborate anion (BF4-) Calcium is known to play a vital role in the anatomy, physiology, and biochemistry of organisms and cells, particularly in signal transduction pathways . The tetrafluoroborate anion is often assumed to be inert, with the cation (in this case, calcium) being the reactive agent .

Mode of Action

Calcium ions are known to interact with various proteins, including those involved in signal transduction pathways .

Biochemical Pathways

For instance, calcium can alleviate fluoride-induced bone damage through the phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT) signaling pathway .

Pharmacokinetics

A study on 18f-tetrafluoroborate (18f-tfb), an iodide analog, showed that it was well-tolerated in healthy human subjects, with high uptakes seen in the thyroid, stomach, salivary glands, and bladder .

Result of Action

Calcium ions are known to have numerous effects, including roles in cell signaling, muscular contractions, and bone health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the tetrafluoroborate anion is sensitive to hydrolysis and can decompose via loss of a fluoride ligand .

Biochemical Analysis

Biochemical Properties

It is known that the tetrafluoroborate anion, BF4-, is a weakly coordinating anion, meaning it does not readily form strong bonds with other molecules . This property could potentially influence its interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

It is known that calcium ions play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The tetrafluoroborate anion, on the other hand, is less likely to interact strongly with cellular components due to its weakly coordinating nature .

Molecular Mechanism

Given the properties of the tetrafluoroborate anion and calcium ions, it is possible that the compound could influence cellular processes through the actions of these individual components .

Temporal Effects in Laboratory Settings

It is known that the tetrafluoroborate anion can be sensitive to hydrolysis and decomposition via loss of a fluoride ligand .

Metabolic Pathways

Calcium ions are known to be involved in numerous metabolic processes .

Transport and Distribution

Calcium ions are known to be transported across cell membranes through various mechanisms .

Subcellular Localization

Calcium ions are known to be present in various subcellular compartments, including the cytoplasm and organelles .

properties

IUPAC Name |

calcium;ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Ca/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLNCCJTKRTQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

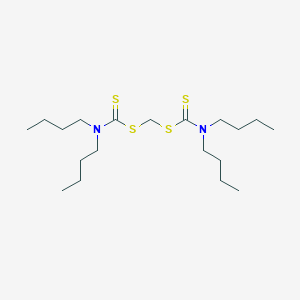

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CaF8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929994 | |

| Record name | Calcium bis[tetrafluoridoborate(1-)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13814-93-2, 15978-68-4 | |

| Record name | Calcium tetrafluoroborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013814932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bis[tetrafluoridoborate(1-)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Calcium tetrafluoroborate impact the performance of lithium-ion batteries?

A1: Research indicates that this compound, even at low concentrations (e.g., 0.01 M) [], can significantly enhance the performance of graphite anodes in lithium-ion batteries. [] This improvement stems from the compound's ability to modify the solid-electrolyte interphase (SEI) layer on the graphite surface. The modified SEI exhibits improved lithium-ion transport properties, facilitating faster intercalation and de-intercalation processes. [] This leads to lower overpotentials and significantly increased reversible capacities, especially at high charge/discharge rates. []

Q2: What is the role of this compound in enhancing magneto-ionic effects?

A2: this compound plays a crucial role in amplifying the magneto-ionic effects observed in cobalt oxide thin films. [] When added to an anhydrous propylene carbonate electrolyte, it contributes to the formation of an electric double layer (EDL) at the interface between the electrolyte and the cobalt oxide. [] While not the primary ion interacting with the cobalt oxide surface, the presence of this compound influences the EDL structure, potentially contributing to charge accumulation and thereby enhancing the observed magneto-ionic effects. []

Q3: Is this compound suitable for room-temperature applications in metal plating?

A3: Yes, research has demonstrated the successful plating and stripping of calcium metal at room temperature using this compound as an electrolyte component. [] This process, conducted in a mixture of ethylene carbonate and propylene carbonate solvents, highlights the potential of this compound in facilitating room-temperature electrochemical processes involving calcium. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

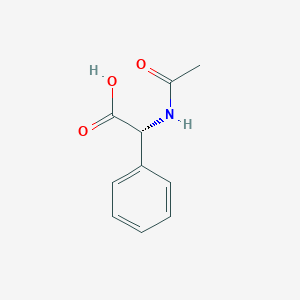

![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)